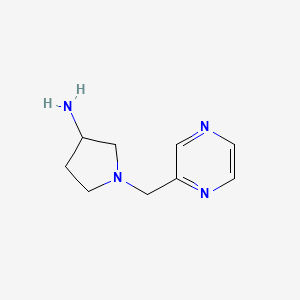
4-Methoxyisoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyisoquinoline-1-carbonitrile is a heterocyclic organic compound with the molecular formula C11H8N2O It is a derivative of isoquinoline, featuring a methoxy group at the 4-position and a nitrile group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyisoquinoline-1-carbonitrile typically involves the functionalization of isoquinoline derivatives. One common method includes the reaction of 4-methoxyisoquinoline with cyanogen bromide under basic conditions to introduce the nitrile group at the 1-position. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Formylisoquinoline-1-carbonitrile.
Reduction: 4-Methoxyisoquinoline-1-amine.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxyisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-Methoxyisoquinoline-1-carbonitrile is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, including enzymes and receptors. The nitrile group can form hydrogen bonds with active sites of enzymes, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
Vergleich Mit ähnlichen Verbindungen
4-Methoxyisoquinoline-1-carbonitrile can be compared with other isoquinoline derivatives such as:
4-Hydroxyisoquinoline-1-carbonitrile: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
4-Methylisoquinoline-1-carbonitrile:
4-Chloroisoquinoline-1-carbonitrile: Contains a chloro group, which can significantly alter its reactivity and biological interactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C11H8N2O |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
4-methoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-7-13-10(6-12)8-4-2-3-5-9(8)11/h2-5,7H,1H3 |
InChI-Schlüssel |
PUGSQFQRCCSZGO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C2=CC=CC=C21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclopentyl-1,2-diazaspiro[2.5]octane](/img/structure/B11911065.png)
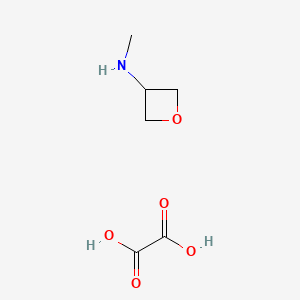
![N-methylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11911073.png)

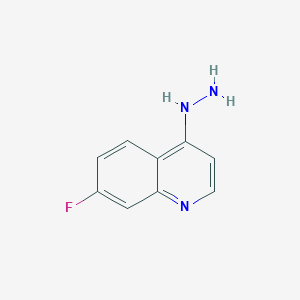
![Imidazo[1,2-a]pyridine; propan-2-one](/img/structure/B11911085.png)
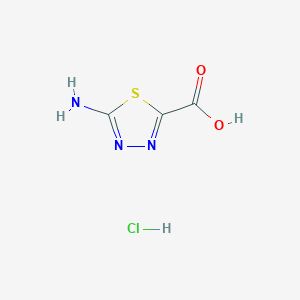


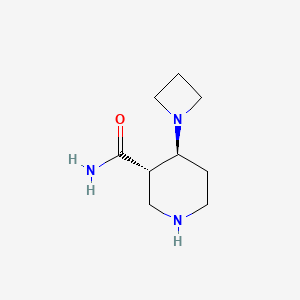
![1-Methyl-6-(methylamino)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11911120.png)


